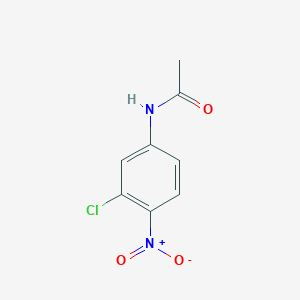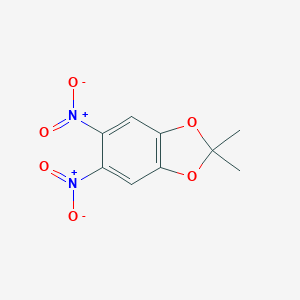
9-Etil-9H-carbazol-3-carbaldehído
Descripción general
Descripción
9-Ethyl-9H-carbazole-3-carbaldehyde is an organic compound with the chemical formula C15H13NO. It belongs to the class of carbazole derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Aplicaciones Científicas De Investigación
9-Ethyl-9H-carbazole-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antitumor agent by reactivating the p53 pathway in human melanoma cells, leading to increased apoptosis and reduced cell proliferation.
Materials Science: The compound is used in the synthesis of poly(vinyl acetal)s, which have applications in the production of optoelectronic materials.
Biological Research: Its ability to selectively inhibit the growth of melanoma cells without affecting normal cells makes it a valuable tool for studying cancer biology.
Mecanismo De Acción
Target of Action
The primary target of 9-Ethyl-9H-carbazole-3-carbaldehyde, also known as N-ETHYL-3-CARBAZOLECARBOXALDEHYDE, is p53 , a major tumor suppressor . This protein is frequently mutated in many cancers, and up to 84% of human melanomas harbor wild-type p53, making it an ideal target for melanoma therapy .
Mode of Action
9-Ethyl-9H-carbazole-3-carbaldehyde interacts with its target, p53, by enhancing the phosphorylation of p53 at Ser15 in melanoma cells harboring wild-type p53 . This interaction leads to the reactivation of the p53 pathway, which plays a crucial role in controlling cell growth and preventing cancer formation .
Biochemical Pathways
The compound affects several pathways related to cell apoptosis, notably the activation of the p53 signaling pathway . It also enhances the phosphorylation of p38-MAPK and c-Jun N-terminal kinase (JNK), both of which are key players in the p53 pathway .
Pharmacokinetics
Its impact on bioavailability is suggested by its observed effects in in vivo assays .
Result of Action
The compound induces melanoma cell apoptosis and senescence through the activation of p53 . This leads to a significant and selective suppression of the growth of melanoma cells without affecting normal human melanocytes . It also shows a strong inhibitory activity against the growth of BRAF-mutated and BRAF-wild-type melanoma cells .
Action Environment
This suggests that it may be effective in a variety of biological environments.
Análisis Bioquímico
Biochemical Properties
9-Ethyl-9H-carbazole-3-carbaldehyde has been found to interact with several key proteins and enzymes in the cell. Notably, it has been shown to reactivate the p53 pathway in human melanoma cells . The p53 protein is a major tumor suppressor that is frequently mutated in many cancers .
Cellular Effects
9-Ethyl-9H-carbazole-3-carbaldehyde has a selectively strong inhibitory activity against the growth of BRAF-mutated and BRAF-wild-type melanoma cells but has little effect on normal human primary melanocytes . It inhibits melanoma cell growth by increasing cell apoptosis, which is associated with the upregulation of caspase activities .
Molecular Mechanism
The molecular mechanism of action of 9-Ethyl-9H-carbazole-3-carbaldehyde involves the reactivation of the p53 pathway. It enhances the phosphorylation of p53 at Ser15 in melanoma cells harboring wild-type p53 . The knockdown or deletion of p53 in those cells counteracts the apoptosis and senescence induced by 9-Ethyl-9H-carbazole-3-carbaldehyde .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-9H-carbazole-3-carbaldehyde typically involves the following steps:
Alkylation of Carbazole: Carbazole is reacted with bromoethane in the presence of potassium hydroxide to yield 9-ethyl-9H-carbazole.
Industrial Production Methods
While specific industrial production methods for 9-Ethyl-9H-carbazole-3-carbaldehyde are not extensively documented, the above synthetic route provides a basis for potential scale-up processes. The use of common reagents and straightforward reaction conditions makes it feasible for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
9-Ethyl-9H-carbazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for nucleophilic addition to the aldehyde group.
Major Products
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
- 9-Methyl-9H-carbazole-2-carbaldehyde
- 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde
- N-(4-Formylphenyl)carbazole
Uniqueness
9-Ethyl-9H-carbazole-3-carbaldehyde stands out due to its selective antitumor activity and ability to activate the p53 pathway, which is not commonly observed in other carbazole derivatives. Its unique combination of biological activity and synthetic accessibility makes it a valuable compound for both research and potential therapeutic applications .
Propiedades
IUPAC Name |
9-ethylcarbazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-2-16-14-6-4-3-5-12(14)13-9-11(10-17)7-8-15(13)16/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJXVBICNCIWEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10226613 | |
| Record name | N-Ethylcarbazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10226613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7570-45-8 | |
| Record name | 9-Ethyl-3-carbazolecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7570-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylcarbazole-3-carboxaldehyde, N- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007570458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7570-45-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231558 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Ethylcarbazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10226613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ethylcarbazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLCARBAZOLE-3-CARBOXALDEHYDE, N- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVF6H6ZPE4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 9-Ethyl-9H-carbazole-3-carbaldehyde?
A1: 9-Ethyl-9H-carbazole-3-carbaldehyde, also known as N-ethyl-3-carbazolecarboxaldehyde, has the molecular formula C15H13NO and a molecular weight of 223.27 g/mol. []
Q2: What does the spectroscopic data reveal about the structure of 9-Ethyl-9H-carbazole-3-carbaldehyde?
A2: Spectroscopic analyses, including 1H NMR, 13C NMR, FT-IR, and mass spectrometry, confirm the structure of 9-Ethyl-9H-carbazole-3-carbaldehyde. [, , , , , , ] Single crystal X-ray diffraction further validates its structural features. [] These studies confirm the presence of the carbazole ring system, the ethyl group attached to the nitrogen, and the aldehyde group at the 3-position.
Q3: How does the structure of 9-Ethyl-9H-carbazole-3-carbaldehyde influence its potential for charge transfer?
A3: The aldehyde group in 9-Ethyl-9H-carbazole-3-carbaldehyde exhibits electron-withdrawing properties. This leads to a difference in N—C bond lengths within the central carbazole ring, suggesting the potential for charge transfer from the carbazole nitrogen atom to the substituted benzene ring. []
Q4: Can 9-Ethyl-9H-carbazole-3-carbaldehyde be used as a building block for the synthesis of more complex molecules?
A4: Yes, 9-Ethyl-9H-carbazole-3-carbaldehyde serves as a versatile starting material for synthesizing various compounds. It readily participates in reactions like the Knoevenagel reaction, [] Hemetsberger indole synthesis, [] and multi-component reactions to form oxazolone derivatives. [, ]
Q5: What are some examples of compounds synthesized using 9-Ethyl-9H-carbazole-3-carbaldehyde?
A5: Researchers have utilized 9-Ethyl-9H-carbazole-3-carbaldehyde to synthesize various compounds, including:
- Methylene-bridged bis-pyrrolo[3,2-c]carbazoles []
- Carbazole-based dyes containing aldehyde and cyanoacetic acid groups []
- Schiff bases through condensation with diamines []
- Oxazolone derivatives with potential non-linear optical properties [, ]
- Bis(3-carbazolyl)methane linked bis-benzimidazoles []
- 3-hydroxy-4H-chromen-4-ones with antimicrobial activity []
- (E)-3-(9-ethyl-9H-carbazol-3yl)-1-phenylprop-2-en-1-ones with potential anticancer activity and fluorescence properties []
- Carbazole-based α-aminophosphonates with antiproliferative activity []
Q6: How do the optical properties of 9-Ethyl-9H-carbazole-3-carbaldehyde derivatives vary?
A6: The optical properties, such as absorption and fluorescence, of 9-Ethyl-9H-carbazole-3-carbaldehyde derivatives are influenced by structural modifications. For example, incorporating electron-donating or electron-withdrawing groups in derivatives like (E)-3-(9-ethyl-9H-carbazol-3yl)-1-phenylprop-2-en-1-ones can lead to shifts in absorption and emission wavelengths. [, ] Some derivatives, like (4Z)-4-[(9-Ethyl-9H-carbazole-3-yl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one (ECPO), exhibit solvatochromism, with their absorption and emission spectra changing depending on the solvent polarity. [, ]
Q7: Has 9-Ethyl-9H-carbazole-3-carbaldehyde or its derivatives demonstrated any biological activity?
A7: Research suggests that 9-Ethyl-9H-carbazole-3-carbaldehyde itself might have antitumor properties by reactivating the p53 pathway in human melanoma cells. [] Additionally, some of its derivatives have shown promising biological activities:
- Antimicrobial activity: 3-hydroxy-4H-chromen-4-ones derived from 9-Ethyl-9H-carbazole-3-carbaldehyde have demonstrated antimicrobial activity against various bacteria and fungi. []
- Antiproliferative activity: Carbazole-based α-aminophosphonates synthesized from 9-Ethyl-9H-carbazole-3-carbaldehyde have shown antiproliferative activity against cancer cell lines (A549, MCF-7, and NCI-N87). []
Q8: Have any computational studies been performed on 9-Ethyl-9H-carbazole-3-carbaldehyde or its derivatives?
A8: Yes, computational studies, including Density Functional Theory (DFT) calculations, have been employed to investigate the electronic structure and properties of 9-Ethyl-9H-carbazole-3-carbaldehyde and its derivatives. [, , , ] These studies provide insights into molecular geometry, electronic transitions, and potential applications in areas like non-linear optics.
Q9: Are there any analytical methods used for the detection and quantification of 9-Ethyl-9H-carbazole-3-carbaldehyde and its derivatives?
A9: Various analytical techniques are utilized to characterize and quantify 9-Ethyl-9H-carbazole-3-carbaldehyde and its derivatives, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR and 13C NMR) [, , , , , , ]
- Fourier-Transform Infrared (FT-IR) spectroscopy [, , , , ]
- Mass spectrometry [, , , , ]
- Elemental analysis [, ]
- Single crystal X-ray diffraction []
- UV-Vis spectroscopy [, , , , ]
- Fluorescence spectroscopy [, , ]
Q10: Has 9-Ethyl-9H-carbazole-3-carbaldehyde been used in analytical chemistry applications?
A10: Yes, derivatives of 9-Ethyl-9H-carbazole-3-carbaldehyde, specifically N-ethyl-3-carbazolecarboxaldehyde-3-thiosemicarbazone, have been investigated as extractive spectrophotometric reagents for determining metal ions like copper(II) [] and zinc. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6,7-dimethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1,3-dihydro-2-benzofuran-1-ol](/img/structure/B189124.png)




